5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(16)17-7-9/h1-7H,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSMHOZZRWBOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine typically involves the following steps:
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Suzuki-Miyaura Coupling Reaction: : This is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base. For this compound, the reaction might involve the coupling of 3-(trifluoromethoxy)phenylboronic acid with 2-bromopyridine .
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Reaction Conditions: : The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature typically ranges from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine group.
Substitution: Introduction of various functional groups at the trifluoromethoxy position.
Scientific Research Applications
5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Key Modifications
The biological and chemical properties of pyridin-2-amine derivatives are highly sensitive to substituent positions and functional groups. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected Pyridin-2-amine Derivatives
Key Differences and Trends
Substituent Position Effects
- Trifluoromethoxy vs. Trifluoromethyl : The replacement of -OCF₃ (in this compound) with -CF₃ (e.g., in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) reduces hydrogen-bonding capacity but increases steric bulk, often enhancing target selectivity .
- Positional Isomerism : Moving the trifluoromethoxy group from the 3- to 4-position on the phenyl ring (e.g., 5-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)pyridin-2-amine) alters π-π stacking interactions with aromatic residues in enzyme binding pockets .
Data-Driven Insights
Table 2: Similarity Scores for Selected Analogs
| Compound Name | Similarity Score (vs. Target Compound) | Basis of Comparison |
|---|---|---|
| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 0.72 | Substituent size/position |
| 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine | 0.76 | Electronic effects |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 0.66 | Halogen vs. alkoxy groups |
| 5-(Trifluoromethoxy)pyridin-2-amine | 0.81 | Core structure conservation |
Similarity scores computed using Tanimoto coefficients based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
